molecular formula C21H22N4O3 B5162282 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

Katalognummer: B5162282
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: WEIPMDOZYWHVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as moxifloxacin and is used to treat a variety of bacterial infections. The chemical structure of moxifloxacin gives it unique properties that make it effective against a broad range of bacteria.

Wirkmechanismus

Moxifloxacin works by inhibiting bacterial DNA synthesis. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, moxifloxacin prevents bacterial growth and replication.
Biochemical and Physiological Effects
Moxifloxacin has several biochemical and physiological effects. It has been shown to have a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 12 hours, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

Moxifloxacin has several advantages for lab experiments. It is a potent antibiotic that is effective against a broad range of bacteria. It has a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin also has a long half-life, which allows for once-daily dosing. However, there are some limitations to using moxifloxacin in lab experiments. It is not effective against all types of bacteria, and some bacteria may develop resistance to the antibiotic over time.

Zukünftige Richtungen

There are several future directions for research on moxifloxacin. One area of research could focus on developing new formulations of the antibiotic that are more effective against resistant bacteria. Another area of research could focus on the use of moxifloxacin in combination with other antibiotics to enhance its effectiveness. Additionally, there is a need for more research on the long-term effects of moxifloxacin use and its potential impact on the development of bacterial resistance.

Synthesemethoden

The synthesis of moxifloxacin involves several steps. The starting material is 4-methylquinoline, which is reacted with 4-nitrobenzyl bromide to form 4-methyl-2-(4-nitrobenzyl)quinoline. This intermediate is then reacted with piperazine to form 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Moxifloxacin has been extensively studied for its antibacterial properties. It has been found to be effective against a broad range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Moxifloxacin has been used to treat various bacterial infections, such as respiratory tract infections, skin infections, and urinary tract infections.

Eigenschaften

IUPAC Name

8-methoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-14-20(22-21-18(15)4-3-5-19(21)28-2)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(26)27/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIPMDOZYWHVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.